Class-Level CDK2 Inhibitory Activity of the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Relative to Etoposide
A 2022 study evaluated 15 pyrazolo[3,4-d]pyrimidin-4-one derivatives as CDK2 inhibitors in the MCF-7 breast cancer cell line, with Etoposide as a reference control. The most active compounds in this series (1e and 1j) demonstrated IC₅₀ values of 10.79 μM and 10.88 μM, respectively, compared to Etoposide at 18.75 μM. Against the isolated CDK2 enzyme, compounds 1e and 1j showed IC₅₀ values of 1.71 μM and 1.60 μM [1]. This evidence is strictly class-level: the target compound (N1-allyl, C6-Cl) was not among the 15 compounds tested, which bore diverse aryl/heteroaryl substitutions at C6. No inference can be drawn about whether N1-allyl/C6-Cl would match, exceed, or fall below these values.
| Evidence Dimension | Antiproliferative activity (MCF-7 cell line) and CDK2 enzyme inhibition |
|---|---|
| Target Compound Data | No data available for 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one specifically |
| Comparator Or Baseline | Class representatives: compound 1e IC₅₀ = 10.79 μM (MCF-7), 1.71 μM (CDK2); compound 1j IC₅₀ = 10.88 μM (MCF-7), 1.60 μM (CDK2); Etoposide IC₅₀ = 18.75 μM (MCF-7) |
| Quantified Difference | Class best compounds 1.7× more potent than Etoposide in cellular assay; target compound data absent |
| Conditions | MCF-7 breast cancer cell line, CCK-8 assay, 48 h incubation; CDK2 enzyme inhibition assay |
Why This Matters
Provides a validated benchmark for the scaffold class but cannot substitute for compound-specific data when selecting this particular analog for CDK2-targeted research.
- [1] Xie, F. et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorg Med Chem Lett 70:128803. View Source
